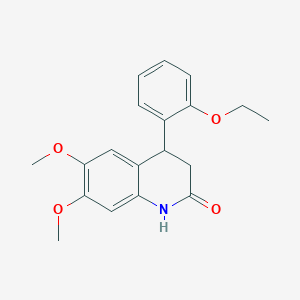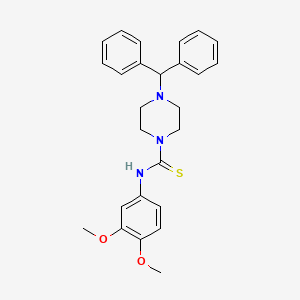
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide, also known as UMB 68, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry. It is a potential therapeutic agent that has shown promising results in the treatment of various disorders.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 is not well understood. However, it has been suggested that N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 may act as an agonist of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that plays a crucial role in cellular signaling and regulation of ion channels. Activation of the sigma-1 receptor has been shown to have various effects, including neuroprotection, anti-inflammation, and anti-cancer activity.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been found to have neuroprotective effects by reducing oxidative stress and inflammation. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has several advantages for lab experiments. It is easy to synthesize and purify, and its purity can be easily assessed using analytical techniques. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has also been found to have low toxicity, making it a safe compound for use in experiments. However, N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has some limitations. It is not water-soluble, which can make it difficult to use in some experiments. Moreover, the mechanism of action of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 is not well understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68. One potential area of research is the development of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 in different cancer types and to understand its mechanism of action. Another area of research is the development of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 as a neuroprotective agent. Studies are needed to determine the efficacy of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 in different neurological disorders and to understand its mechanism of action. Moreover, studies are needed to improve the water solubility of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 to make it more accessible for use in experiments.
Conclusion:
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 is a piperazine derivative that has shown promising results in the treatment of various disorders. It has been found to possess anti-cancer, anti-inflammatory, and neuroprotective properties. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 is easy to synthesize and purify, and its low toxicity makes it a safe compound for use in experiments. However, further studies are needed to understand the mechanism of action of N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 and to develop it as a therapeutic agent for various diseases.
Applications De Recherche Scientifique
N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit significant activity against various diseases, including cancer, inflammation, and neurological disorders. N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, N-(3,4-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide 68 has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
4-benzhydryl-N-(3,4-dimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2S/c1-30-23-14-13-22(19-24(23)31-2)27-26(32)29-17-15-28(16-18-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-14,19,25H,15-18H2,1-2H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTSTXGLOZDZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




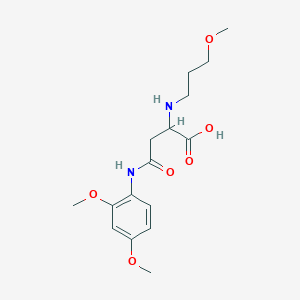
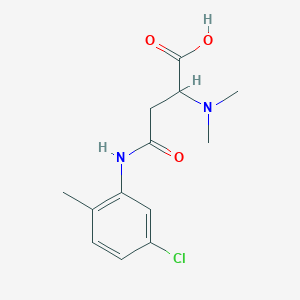
![6-[(2-hydroxyethyl)thio]-3,3-dimethyl-8-(4-morpholinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B4131050.png)
![2-methyl-5-[4-(1H-pyrazol-5-yl)benzoyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B4131064.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4131074.png)
![N-ethyl-4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzenesulfonamide](/img/structure/B4131083.png)
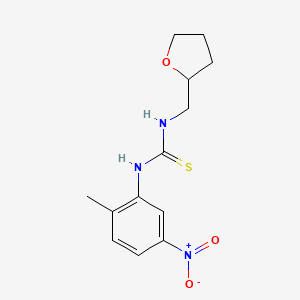
![N-(3'-acetyl-5-bromo-1-ethyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B4131096.png)
![2-{[2-(benzylthio)propanoyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4131107.png)
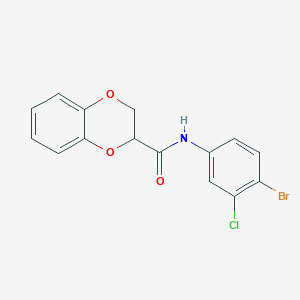
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4131122.png)
![N-[4-chloro-1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4131128.png)
